Cas no 2580102-68-5 (rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate)

Technical Introduction: rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate is a chiral cyclopentene derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The tert-butyl ester group enhances stability and facilitates further derivatization, while the stereochemistry at the 3- and 4-positions is critical for enantioselective reactions. This compound is particularly valuable in the synthesis of bioactive molecules, such as antiviral or enzyme inhibitor candidates, due to its rigid cyclopentene scaffold and functional group diversity. Its well-defined stereochemistry also supports precise structural control in complex molecular architectures.
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate structure
2580102-68-5 structure
商品名:rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
CAS番号:2580102-68-5
MF:C10H17NO3
メガワット:199.246883153915
CID:5659325
PubChem ID:165888024

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27724348
    • 2580102-68-5
    • rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
    • インチ: 1S/C10H17NO3/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6/h5,7-8,12H,4,11H2,1-3H3/t7-,8+/m0/s1
    • InChIKey: LSJFDWHBBOOVBJ-JGVFFNPUSA-N
    • ほほえんだ: O(C(C1=C[C@H]([C@H](C1)N)O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 199.12084340g/mol
  • どういたいしつりょう: 199.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27724348-0.1g
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
2580102-68-5 95.0%
0.1g
$741.0 2025-03-20
Enamine
EN300-27724348-5.0g
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
2580102-68-5 95.0%
5.0g
$2443.0 2025-03-20
Enamine
EN300-27724348-10g
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
2580102-68-5
10g
$3622.0 2023-09-10
Enamine
EN300-27724348-0.25g
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
2580102-68-5 95.0%
0.25g
$774.0 2025-03-20
Enamine
EN300-27724348-2.5g
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
2580102-68-5 95.0%
2.5g
$1650.0 2025-03-20
Enamine
EN300-27724348-10.0g
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
2580102-68-5 95.0%
10.0g
$3622.0 2025-03-20
Enamine
EN300-27724348-1.0g
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
2580102-68-5 95.0%
1.0g
$842.0 2025-03-20
Enamine
EN300-27724348-0.05g
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
2580102-68-5 95.0%
0.05g
$707.0 2025-03-20
Enamine
EN300-27724348-0.5g
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
2580102-68-5 95.0%
0.5g
$809.0 2025-03-20
Enamine
EN300-27724348-1g
rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
2580102-68-5
1g
$842.0 2023-09-10

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate 関連文献

rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylateに関する追加情報

Rac-Tert-Butyl (3R,4S)-4-Amino-3-Hydroxycyclopent-1-ene-1-Carboxylate: A Comprehensive Overview

The compound rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate, identified by the CAS number 2580102-68-5, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest for researchers and industry professionals alike. The molecule's structure includes a cyclopentene ring with hydroxyl and amino groups at specific stereogenic centers, along with a tert-butyl ester group. These features contribute to its potential applications in drug discovery and material science.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of molecules. The (3R,4S) configuration of this compound plays a crucial role in its interactions with biological systems. Researchers have explored the synthesis of this compound using various methodologies, including asymmetric catalysis and enzymatic approaches. These methods not only ensure high enantiomeric excess but also pave the way for large-scale production, which is essential for its potential therapeutic applications.

The tert-butyl ester group in rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate serves as a protecting group for the carboxylic acid moiety. This feature is particularly useful in organic synthesis, where precise control over functional groups is critical. The cyclopentene ring, on the other hand, provides rigidity to the molecule, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Recent advancements in computational chemistry have enabled researchers to predict these properties with greater accuracy, further enhancing the molecule's appeal for drug development.

In terms of applications, rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate has shown promise in various fields. In pharmacology, it has been investigated as a potential lead compound for treating neurological disorders due to its ability to modulate specific neurotransmitter systems. Additionally, its amino and hydroxyl groups make it a versatile building block for constructing more complex molecules with diverse functionalities. Recent research has also explored its use in materials science, particularly in the development of advanced polymers and coatings.

The synthesis of this compound involves multiple steps that require meticulous control over reaction conditions. Key steps include the formation of the cyclopentene ring through ring-closing metathesis or other cyclization techniques, followed by stereo-specific installations of the amino and hydroxyl groups. The use of chiral catalysts has been instrumental in achieving the desired stereochemistry while maintaining high yields. These advancements have significantly improved the overall efficiency of the synthesis process.

From an environmental standpoint, there has been growing interest in developing sustainable methods for synthesizing such compounds. Researchers have explored green chemistry approaches that minimize waste and reduce reliance on hazardous reagents. For instance, solvent-free reactions or biocatalytic methods have been proposed as eco-friendly alternatives to traditional synthetic routes. These developments align with global efforts to promote sustainability in chemical manufacturing.

In conclusion, rac-tert-butyl (3R,4S)-4-amino-3-hydroxycyclopent-1-enecarboxylate represents a valuable molecule with diverse applications across multiple disciplines. Its unique structure and stereochemistry make it an attractive candidate for both academic research and industrial applications. As advancements in synthetic methodologies continue to emerge, this compound is likely to play an increasingly important role in shaping future innovations in organic chemistry and pharmacology.

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